molecular formula C12H16O2 B6150260 2-(3-tert-butylphenyl)acetic acid CAS No. 42288-53-9

2-(3-tert-butylphenyl)acetic acid

Cat. No.: B6150260
CAS No.: 42288-53-9
M. Wt: 192.3
InChI Key:
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Description

2-(3-tert-butylphenyl)acetic acid is an organic compound with the molecular formula C12H16O2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a tert-butyl group at the meta position. This compound is used in various fields of research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(3-tert-butylphenyl)acetic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of tert-butylbenzene with chloroacetic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, with careful control of reaction conditions and purification steps to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(3-tert-butylphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols or alkanes.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or alkanes.

    Substitution: Nitro, bromo, or sulfonic acid derivatives of the phenyl ring.

Scientific Research Applications

2-(3-tert-butylphenyl)acetic acid is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In studies of enzyme inhibition and protein-ligand interactions.

    Medicine: As a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-tert-butylphenyl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, affecting their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetic acid: Lacks the tert-butyl group, resulting in different chemical properties and reactivity.

    2-(4-tert-butylphenyl)acetic acid: The tert-butyl group is at the para position, which can influence the compound’s steric and electronic properties.

    2-(2-tert-butylphenyl)acetic acid: The tert-butyl group is at the ortho position, leading to different reactivity and interactions.

Uniqueness

2-(3-tert-butylphenyl)acetic acid is unique due to the position of the tert-butyl group, which provides a balance of steric hindrance and electronic effects. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with specific properties.

Properties

CAS No.

42288-53-9

Molecular Formula

C12H16O2

Molecular Weight

192.3

Purity

95

Origin of Product

United States

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